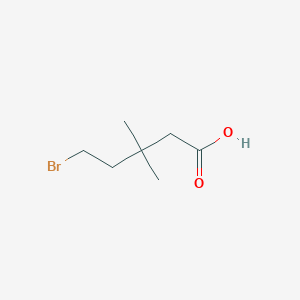

5-Bromo-3,3-dimethylpentanoic Acid

説明

5-Bromo-3,3-dimethylpentanoic acid (CAS 69120-98-5) is a branched aliphatic carboxylic acid with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . The compound features a bromine atom at the 5th carbon and two methyl groups at the 3rd carbon, creating steric hindrance that influences its reactivity and physical properties.

特性

CAS番号 |

69120-98-5 |

|---|---|

分子式 |

C7H13BrO2 |

分子量 |

209.08 g/mol |

IUPAC名 |

5-bromo-3,3-dimethylpentanoic acid |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3-4-8)5-6(9)10/h3-5H2,1-2H3,(H,9,10) |

InChIキー |

QFNHAKVAKHAPNO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CCBr)CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Comparative Data Table

Q & A

Q. Methodological Insight :

- Halogenation : Use NaBr or HBr in polar aprotic solvents (e.g., DMF) under reflux.

- Hydrolysis : Acidic or basic hydrolysis (e.g., HCl/NaOH) to convert esters to carboxylic acids.

- Yield Optimization : Monitor via TLC or HPLC to track intermediate formation .

How can regioselectivity challenges in bromination reactions be addressed during synthesis?

Advanced

Regioselectivity in bromination is critical, especially when competing positions exist. For 5-Bromo-3,3-dimethylpentanoic Acid, steric hindrance from the 3,3-dimethyl groups directs bromine to the 5-position. However, competing pathways (e.g., over-bromination) may arise. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions.

- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to enhance selectivity.

- Protecting Groups : Temporarily block reactive sites (e.g., esterification of the carboxylic acid).

Data Comparison : Contrast bromination outcomes with fluorinated analogs (e.g., 5,5-difluoro derivatives) to identify steric/electronic effects .

Which spectroscopic techniques are most reliable for structural confirmation?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks (δ ~1.2 ppm) for dimethyl groups and deshielded protons near bromine (δ ~3.5–4.0 ppm).

- ¹³C NMR : Confirm quaternary carbons (C-3) and carbonyl (C=O, ~170–180 ppm).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ and isotopic patterns (Br has a 1:1 ratio for M/M+2).

Example : Compare with 5-Chloro-3,3-dimethylpentanoic Acid () to distinguish halogen-specific shifts .

How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?

Advanced

Discrepancies may arise from impurities, tautomerism, or solvent effects. Steps:

Repetition : Re-run spectra under standardized conditions (e.g., deuterated solvents, calibrated instruments).

2D NMR : Use HSQC or HMBC to assign ambiguous signals.

Computational Modeling : Compare experimental data with DFT-calculated chemical shifts.

Alternative Techniques : IR spectroscopy to confirm functional groups or X-ray crystallography for absolute configuration.

Case Study : emphasizes iterative validation in qualitative research, applicable to spectral analysis .

What role does bromine play in modulating biological activity compared to other halogens?

Advanced

Bromine’s polarizability enhances halogen bonding with biomolecules, influencing pharmacokinetics. For example:

- Lipophilicity : Bromine increases logP vs. chloro/fluoro analogs, affecting membrane permeability.

- Target Binding : Brominated compounds often show higher affinity in enzyme inhibition assays (e.g., kinase targets).

Experimental Design : Synthesize analogs (e.g., 5-Chloro-3,3-dimethylpentanoic Acid) and compare IC₅₀ values in bioassays .

How do steric effects from the 3,3-dimethyl groups influence reactivity?

Advanced

The dimethyl groups:

- Steric Hindrance : Limit nucleophilic attack at C-3, directing reactions (e.g., esterification) to the terminal carboxylic acid.

- Conformational Rigidity : Reduce rotational freedom, stabilizing transition states in cyclization ().

Methodology : Kinetic studies (e.g., Arrhenius plots) to compare reaction rates with non-methylated analogs .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Basic

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling : Use anhydrous conditions (glovebox) for reactions sensitive to moisture.

- Stability Monitoring : Periodic NMR checks to detect decomposition (e.g., ester formation from acid).

Reference : Protocols for similar brominated acids () recommend avoiding prolonged light exposure .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。